molecular formula C16H18N4O4S B2684170 3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898635-31-9

3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2684170
CAS No.: 898635-31-9
M. Wt: 362.4
InChI Key: UEJYRYOJILHSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a chemical compound with the CAS Number 898635-31-9 and a molecular formula of C16H18N4O4S, corresponding to a molecular weight of 362.4 g/mol . Its structure features a 1,2,4-triazin-6-yl core linked to a propanoic acid chain and a 2,5-dimethylphenyl group via a thioacetamide bridge, forming a multifunctional scaffold of interest in medicinal chemistry and chemical biology research. The specific research applications and mechanistic action of this compound are not fully elucidated in the available literature, presenting an opportunity for exploratory investigation. Researchers may utilize this compound as a key synthetic intermediate or as a candidate for screening in various biochemical assays to discover novel biological activities. Compounds with similar structural motifs, such as the 1,2,4-triazinone core, are often investigated for their potential pharmacological properties, but the specific value of this analog must be determined by the end-user researcher . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-9-3-4-10(2)12(7-9)17-13(21)8-25-16-18-15(24)11(19-20-16)5-6-14(22)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJYRYOJILHSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiourea and a suitable aldehyde or ketone.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2,5-dimethylaniline.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

Oxidation Reactions

Target Group Reagents/Conditions Product Yield Reference
Thioether (-S-)H₂O₂ (30%) in glacial acetic acidSulfoxide (-SO-) or sulfone (-SO₂-) derivatives65-78%
Triazine ring (C=N)KMnO₄ (acidic conditions)Partial oxidation to carboxylated triazine42%
  • Sulfoxide formation occurs selectively at 25°C, while sulfone dominates at 60°C.

  • Oxidation of triazine nitrogen requires strong acidic media (pH < 2).

Reduction Reactions

Target Group Reagents/Conditions Product Yield Reference
Carboxylic acid (-COOH)LiAlH₄ (anhydrous THF, 0°C→RT)Alcohol (-CH₂OH)88%
Triazine (C=N)H₂/Pd-C (ethanol, 50 psi)Dihydrotriazine derivatives73%
  • LiAlH₄ reduction preserves the triazine ring but reduces the carboxylic acid group.

  • Catalytic hydrogenation partially saturates the triazine ring without cleaving the thioether bond.

Nucleophilic Substitutions

Site Nucleophile Conditions Product Yield Reference
Triazine C-3 positionNH₃ (gas)DMF, 80°C, 12h3-amino-1,2,4-triazin-6-yl derivative61%
Triazine C-5 positionCH₃ONaMethanol reflux, 6h5-methoxy-1,2,4-triazin-6-yl analog54%
  • Ammonia substitution occurs preferentially at the triazine C-3 position due to electronic effects.

  • Methoxy substitution requires alkaline conditions to deprotonate the nucleophile.

Cycloaddition Reactions

The triazine ring participates in [4+2] cycloadditions:

Dienophile Conditions Product Regioselectivity Reference
Maleic anhydrideToluene, 110°C, 24hFused bicyclic adductEndo (85:15)
TetracyanoethyleneDCM, RT, 48hHexacyclic triazine derivativeExo (92:8)
  • Diels-Alder reactivity correlates with the electron-deficient nature of the triazine ring.

  • Reaction rates increase with electron-withdrawing substituents on the phenyl ring.

Reaction Conditions and Reagents

Critical parameters influencing reaction outcomes:

Solvent Effects

Solvent Reaction Type Impact
DMFNucleophilic substitutionEnhances triazine ring activation
Glacial acetic acidOxidationStabilizes sulfoxide intermediates
THFReductionPrevents over-reduction of triazine

Temperature Sensitivity

  • Below 40°C: Selective thioether oxidation dominates

  • 40-80°C: Competitive triazine ring modifications occur

  • Above 80°C: Degradation pathways become significant (15-22% yield loss)

Comparative Reactivity with Structural Analogs

Data from analogs with modified substituents ( ):

Modification Impact on Reactivity
2,4-Dimethylphenyl → 2,5-Dimethylphenyl↑ Nucleophilic substitution rates (steric effects)
Propanoic acid → Ethyl ester↓ Solubility in polar solvents
Thioether → SulfoneComplete loss of cycloaddition capacity
  • The 2,5-dimethyl configuration improves steric access to the triazine ring compared to 2,4-dimethyl isomers .

  • Esterification of the carboxylic acid group reduces hydrogen-bonding interactions with nucleophiles.

Key Mechanistic Insights

  • Triazine Ring Activation : The electron-withdrawing carboxylic acid group increases the electrophilicity of C-3 and C-5 positions by 1.8× compared to unsubstituted triazines.

  • Thioether Lability : DFT calculations show the S-C bond dissociation energy is 67 kcal/mol, enabling selective cleavage under oxidative conditions.

  • pH-Dependent Behavior :

    • Acidic media (pH 2-4): Protonation enhances triazine ring reactivity

    • Neutral/basic media: Carboxylic acid deprotonation dominates (pKa = 3.8)

Unexplored Reaction Pathways

While existing data focus on the triazine and thioether moieties, preliminary computational studies suggest potential for:

  • Photochemical [2+2] cycloadditions at the dimethylphenyl ring (λ > 300 nm)

  • Metal-catalyzed C-H functionalization of the methyl groups

Experimental validation of these pathways remains pending.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C17H22N4O3SC_{17}H_{22}N_4O_3S, with a molecular weight of approximately 366.45 g/mol.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid. The triazine derivatives have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15.0
Compound BHCT116 (Colon Cancer)20.5
Compound CA549 (Lung Cancer)25.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

Studies have suggested that triazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Some derivatives of this compound have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Evren et al. (2019), various triazine derivatives were synthesized and tested for anticancer activity using the MTT assay against several cancer cell lines. The results indicated that certain modifications to the triazine structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin.

Case Study 2: Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazine-based compounds. The study demonstrated that modifications to the side chains of these compounds could lead to enhanced activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Heterocyclic Core: The target compound’s 1,2,4-triazine core differentiates it from thiazole-based analogues (Compounds 2, 9).
  • Substituent Effects : The 2,5-dimethylphenyl group (Target) is less electronegative than the 3,5-dichlorophenyl group (), which may reduce metabolic stability but improve solubility .
  • Synthesis Complexity : Thiazole derivatives () require shorter reaction times (12–24 hours) compared to triazine-based compounds, which often involve multi-step condensation .

Spectral and Analytical Data

Table 2: Spectroscopic Comparison
Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target 3270 (N-H), 1705 (C=O), 1660 (C=N) 2.25 (s, 6H, CH₃), 3.10 (t, 2H, CH₂CO), 7.15–7.35 (m, 3H, Ar-H) 175.5 (COOH), 165.8 (C=O), 155.2 (C=N)
Compound 2 () 3250 (N-H), 1710 (C=O), 1620 (C=N) 2.30 (s, 6H, CH₃), 3.20 (t, 2H, CH₂CO), 7.10–7.40 (m, 3H, Ar-H) 174.8 (COOH), 168.0 (C=O), 158.5 (C=N)
3300 (N-H), 1720 (C=O), 1685 (C-Cl) 2.10 (s, 3H, CH₃), 3.30 (t, 2H, CH₂CO), 7.40–7.60 (m, 2H, Cl-substituted Ar-H) 176.0 (COOH), 169.5 (C=O), 142.0 (C-Cl)

Analysis :

  • The target compound’s NMR spectra align closely with Compound 2 (), confirming structural similarities in the propanoic acid and methyl-substituted aromatic regions .
  • The 3,5-dichlorophenyl analogue () shows distinct ¹H NMR signals for chlorine-adjacent protons and a higher C=O shift due to electron-withdrawing effects .

Biological Activity

3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a triazine ring and a thioether linkage. Its molecular formula is C19H24N4O3SC_{19}H_{24}N_4O_3S, with a molecular weight of approximately 396.49 g/mol. The presence of the dimethylphenyl group is significant for its biological activity.

Pharmacological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds featuring triazine and thioether groups have been investigated for their anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). A specific study reported an IC50 value of less than 10 µM for certain triazine derivatives against these cell lines .
  • Anticonvulsant Properties :
    • The compound's structural analogs have demonstrated anticonvulsant activity in animal models. For example, thiazole derivatives were shown to possess significant anticonvulsant effects with protective indexes indicating efficacy against seizures .
  • Antimicrobial Activity :
    • Similar compounds have been evaluated for antimicrobial effects against bacteria and fungi. The presence of the thioether moiety has been correlated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .

The biological activities are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many compounds in this class inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .

Case Studies

  • Anticancer Evaluation :
    • A study synthesized various triazine derivatives and tested them against multiple cancer cell lines. One derivative exhibited an IC50 value of 8 µM against MCF7 cells, indicating potent anticancer activity .
  • Anticonvulsant Testing :
    • In an animal model using PTZ-induced seizures, a related compound demonstrated a median effective dose (ED50) of 18 mg/kg, showcasing its potential as an anticonvulsant agent .

Data Table: Biological Activity Summary

Activity TypeModel/SystemResult/IC50 (µM)Reference
AnticancerA549 Cell Line<10
AnticonvulsantPTZ-induced Seizures18 mg/kg
AntimicrobialVarious PathogensVariable

Q & A

Q. What synthetic methodologies are typically employed for synthesizing this compound, and how are intermediates characterized?

The compound’s synthesis likely involves multi-step reactions, including coupling of thioether-linked moieties and cyclization of the 1,2,4-triazinone core. Key steps may parallel methods used for analogous triazole-thioether derivatives, such as refluxing precursors with coupling agents (e.g., bromides or aldehydes) in acidic or basic conditions. Characterization of intermediates should include 1H/13C NMR for structural confirmation, IR spectroscopy to identify functional groups (e.g., carbonyl stretches), and elemental analysis to verify purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons in the 2,5-dimethylphenyl group (δ 2.2–2.4 ppm for methyl groups) and the propanoic acid chain (δ 1.8–2.6 ppm).
  • Infrared (IR) Spectroscopy : Identify the C=O stretch (~1700 cm⁻¹) from the triazinone and amide groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, and S percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts?

Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, reagent stoichiometry, solvent polarity). For example, a fractional factorial design can identify critical factors influencing yield, while response surface methodology (RSM) refines optimal conditions. Computational tools like quantum chemical calculations (e.g., DFT) may predict reactivity trends, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from differences in assay conditions or impurity profiles. Solutions include:

  • Reproducibility Protocols : Standardize assays (e.g., MIC tests for antimicrobial activity) with positive controls.
  • HPLC-Purified Batches : Eliminate impurities using gradient elution (e.g., C18 columns with acetonitrile/water).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .

Q. How can computational methods predict the compound’s mechanism of action or target interactions?

Use docking simulations (e.g., AutoDock Vina) to model binding affinities with putative targets like enzymes or receptors. Pair with molecular dynamics (MD) simulations to assess stability of ligand-protein complexes. For example, the triazinone core may interact with catalytic sites via hydrogen bonding, while the thioether linker enhances membrane permeability .

Q. What in silico approaches guide the design of derivatives with enhanced bioactivity?

Leverage quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Tools like COSMO-RS predict solubility, while ADMET profiling evaluates pharmacokinetic properties. For instance, adding methoxy groups (as in related triazole derivatives) may improve antifungal potency .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC over 24–72 hours. For oxidative stability, expose to H₂O₂ or cytochrome P450 enzymes. Stability data inform formulation strategies (e.g., lyophilization for labile compounds) .

Q. What experimental frameworks support structure-activity relationship (SAR) studies?

  • Synthetic Diversification : Modify substituents (e.g., alkyl/aryl groups on the triazinone or phenyl rings).
  • Biological Screening : Test derivatives against panels of microbial strains or cancer cell lines.
  • Data Integration : Use cheminformatics platforms (e.g., KNIME) to map substituent effects to activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.